7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid
CAS No.: 56695-65-9
Cat. No.: VC0541815
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56695-65-9 |
|---|---|
| Molecular Formula | C18H34O3 |
| Molecular Weight | 298.5 g/mol |
| IUPAC Name | 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid |
| Standard InChI | InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m0/s1 |
| Standard InChI Key | NMAOJFAMEOVURT-RTKIROINSA-N |
| Isomeric SMILES | CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)O)O |
| SMILES | CCCCCCC1CCC(C1CCCCCCC(=O)O)O |
| Canonical SMILES | CCCCCCC1CCC(C1CCCCCCC(=O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name, 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid, reflects its stereochemical configuration, with defined stereocenters at the C1 and C2 positions of the cyclopentyl ring. The molecule comprises:
-
A 7-carbon heptanoic acid backbone terminating in a carboxylic acid group
-
A substituted cyclopentane ring with:
-
A hydroxyl group at C5
-
A hexyl (6-carbon) chain at C2
-
The structural formula can be represented as:
This configuration grants amphiphilic properties, with the carboxylic acid and hydroxyl groups providing polarity, while the hexyl and heptanoic chains contribute hydrophobic character .
Physicochemical Properties
Key computed and experimental properties include:
| Property | Value | Source |
|---|---|---|
| XLogP3-AA (lipophilicity) | 5.7 | |
| Hydrogen bond donors | 2 (hydroxyl, carboxylic acid) | |
| Rotatable bonds | 12 | |
| Topological polar surface | 57.5 Ų | |
| Solubility | DMSO-soluble |
The high lipophilicity (XLogP3-AA = 5.7) suggests significant membrane permeability, a critical factor for bioactive molecules targeting intracellular pathways .
Synthesis and Industrial Production
Conventional Synthetic Routes
Early synthesis strategies utilized ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) as a starting material, exploiting its existing hydroxyl and carboxylic acid groups. A typical sequence involves:
-
Esterification: Protection of the carboxylic acid group via methyl ester formation
-
Cyclization: Intramolecular reaction to form the cyclopentane ring
-
Reduction: Hydrogenation of double bonds
-
Deprotection: Hydrolysis to regenerate the carboxylic acid
This 4-step process yielded purities >90% but faced challenges in stereochemical control and byproduct formation.
Advanced Manufacturing Approaches
A patented improvement (disclosed in) introduced:
-
Cost-Effective Precursors: Replacement of ricinoleic acid with γ-linolenic acid derivatives
-
Stereoselective Catalysis: Chiral catalysts achieving >95% enantiomeric excess at C1 and C2
-
Green Chemistry Metrics:
-
40% reduction in organic solvent use
-
65% lower energy input through microwave-assisted steps
-
This optimized route produces 7-(2-hexyl-5-hydroxycyclopentyl)heptanoic acid at 98.5% purity (HPLC), making it viable for pharmaceutical applications.
Biological Activity and Mechanism
Prostaglandin Pathway Modulation
As a 19,20-bisnorprostanoic acid derivative, the compound interacts with prostaglandin receptors . Key mechanisms include:
-
EP3 Receptor Agonism: in human recombinant assays
-
COX-2 Inhibition: 38% suppression at 10 μM concentration
-
Cytoprotective Effects: 75% reduction in ethanol-induced gastric lesions in rat models
These actions position it as a potential therapeutic for:
Pharmacokinetic Profile
Limited animal data suggest:
-
Oral Bioavailability: 22% in canines
-
Half-Life: 4.7 hours (rats)
-
Metabolism: Hepatic ω-oxidation followed by β-oxidation
Pharmaceutical Applications: Rosaprostol
The monosodium salt form (CAS: 56695-66-0) is marketed as Rosaprostol, a mucosal protective agent . Clinical trial data demonstrate:
| Parameter | Rosaprostol | Placebo |
|---|---|---|
| Ulcer healing (8 weeks) | 82% | 44% |
| Symptom relief (days) | 5.2 ±1.1 | 9.8 ±2.3 |
| Adverse effect incidence | 12% | 9% |
Mechanistically, Rosaprostol:
-
Increases gastric mucus secretion by 140%
-
Enhances mucosal blood flow (45% improvement)
| Condition | Degradation | Timeframe |
|---|---|---|
| 25°C (dry) | <2% | 24 months |
| 40°C/75% RH | 18% | 6 months |
| Photolytic (ICH) | 29% | 48h |
Storage recommendations:
-
Short-term: 0-4°C in amber glass under argon
-
Long-term: -20°C in sealed single-use vials
Toxicity Profile
| Model | LD50 | Notable Effects |
|---|---|---|
| Rat (oral) | >5,000 mg/kg | Diarrhea at 1,200 mg/kg |
| Rabbit (dermal) | >2,000 mg/kg | Mild erythema at 500 mg/kg |
| Ames Test | Negative | No mutagenicity up to 5 mg/plate |
These data support its classification as Category 5 (low toxicity) under GHS guidelines .
Analytical Characterization
Spectroscopic Signatures
1H NMR (400 MHz, CDCl3):
-
δ 11.2 (s, 1H, COOH)
-
δ 4.12 (m, 1H, C5-OH)
-
δ 2.31 (t, J=7.5 Hz, 2H, CH2COOH)
-
δ 1.25-1.60 (m, 24H, aliphatic chains)
HRMS (ESI+):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume